molecular formula C21H24N4O5 B2495799 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 896352-42-4

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2495799
CAS No.: 896352-42-4
M. Wt: 412.446
InChI Key: NAWXNPNFHLAQCK-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H24N4O5 and its molecular weight is 412.446. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Stimuli-Responsive Behavior

Compounds with structures similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide have been studied for their luminescent properties and stimuli-responsive behavior. For instance, certain pyridyl substituted benzamides exhibit luminescence in solution and solid state, forming nano-aggregates with enhanced emission in aqueous solutions. These compounds are sensitive to the polarity of the solvents and display reversible changes between crystalline and amorphous states upon mechanical grinding, indicating mechanochromic properties and multi-stimuli responsiveness (Srivastava et al., 2017).

Catalytic Applications

Derivatives similar to the specified compound have been utilized in catalytic applications. For instance, certain oxalamide compounds have been effective as ligands in copper-catalyzed coupling reactions, facilitating the synthesis of internal alkynes from (hetero)aryl halides and 1-alkynes. The efficiency of these reactions indicates the potential utility of these compounds in organic synthesis and catalysis (Chen et al., 2023).

DNA-PK and PI3K Inhibition

Compounds structurally related to this compound have shown significant inhibitory activities against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K). This indicates potential applications in the study of cell signaling and cancer therapeutics. For example, some 2-morpholino-substituted-benzoxazines and naphthoxazines demonstrated potent and selective DNA-PK activity, which could be crucial for understanding cellular processes and developing targeted therapies (Morrison et al., 2014; Ihmaid et al., 2012).

Molecular Sensing and Detection

Some compounds structurally akin to the specified compound have been studied for their sensing properties. For instance, ZnII metal-organic frameworks (MOFs) involving oxalamide ligands have exhibited luminescence-sensing properties, showing rapid and highly sensitive detection for nitroaromatic explosives. This indicates the potential of such compounds in the development of sensitive and selective sensors for hazardous substances (Xu & Zhang, 2019).

Structural and Supramolecular Studies

Compounds with oxalamide groups have been subjects of structural and supramolecular studies, providing insights into molecular architectures and interactions. For instance, N,N′-bis(pyridin-3-ylmethyl)oxalamide and its polymorphs have been analyzed for their crystalline structures, revealing diverse conformational polymorphisms and intermolecular interactions. Such studies contribute to the understanding of molecular design and material properties (Jotani et al., 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For instance, given the biological activity of compounds containing a benzo[d][1,3]dioxol-5-yl group , this compound could potentially have interesting pharmaceutical applications.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c26-20(23-12-16-3-1-2-6-22-16)21(27)24-13-17(25-7-9-28-10-8-25)15-4-5-18-19(11-15)30-14-29-18/h1-6,11,17H,7-10,12-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWXNPNFHLAQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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